molecular formula C10H16ClF2NO B1476613 2-Chloro-1-(4-(difluoromethyl)piperidin-1-yl)butan-1-one CAS No. 2090611-45-1

2-Chloro-1-(4-(difluoromethyl)piperidin-1-yl)butan-1-one

Cat. No.: B1476613
CAS No.: 2090611-45-1
M. Wt: 239.69 g/mol
InChI Key: LBWHLTKXYYXHGL-UHFFFAOYSA-N
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Description

2-Chloro-1-(4-(difluoromethyl)piperidin-1-yl)butan-1-one is a useful research compound. Its molecular formula is C10H16ClF2NO and its molecular weight is 239.69 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-chloro-1-[4-(difluoromethyl)piperidin-1-yl]butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16ClF2NO/c1-2-8(11)10(15)14-5-3-7(4-6-14)9(12)13/h7-9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBWHLTKXYYXHGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CCC(CC1)C(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Chloro-1-(4-(difluoromethyl)piperidin-1-yl)butan-1-one is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on the mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure is characterized by a piperidine ring with a difluoromethyl substitution and a butanone moiety. Its molecular formula is C11H18ClF2NC_{11}H_{18}ClF_2N with a molecular weight of approximately 253.71 g/mol.

Mechanisms of Biological Activity

The biological activity of this compound involves several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for various biological pathways, potentially leading to therapeutic effects in conditions such as cancer or infections.
  • Receptor Modulation : It may interact with neurotransmitter receptors, influencing signaling pathways that could result in neuroactive effects.

Pharmacological Properties

Research indicates that this compound exhibits various pharmacological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further exploration in treating infections.
  • Anticancer Potential : Some studies have indicated that compounds with similar structures have shown efficacy against cancer cell lines, suggesting potential in cancer therapy.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds:

  • Anticancer Studies :
    • A study published in Journal of Medicinal Chemistry highlighted the effectiveness of piperidine derivatives in inhibiting cancer cell proliferation. Compounds structurally related to this compound showed IC50 values indicating significant cytotoxicity against various cancer cell lines .
  • Neuropharmacology :
    • Research has demonstrated that piperidine derivatives can act as neuroleptics, affecting dopamine receptors and potentially providing therapeutic benefits in psychiatric disorders .
  • Antimicrobial Activity :
    • A comparative study on various piperidine derivatives indicated that those with halogen substitutions exhibited enhanced antimicrobial properties, suggesting that this compound may also follow this trend .

Data Table: Biological Activity Overview

Activity TypeObserved EffectsReference
AntimicrobialPotential inhibition of bacterial growth
AnticancerCytotoxicity against cancer cell lines
NeuroactiveModulation of neurotransmitter receptors

Scientific Research Applications

Medicinal Chemistry

2-Chloro-1-(4-(difluoromethyl)piperidin-1-yl)butan-1-one is primarily explored for its potential therapeutic effects:

  • Antidepressant Activity: Research indicates that piperidine derivatives can exhibit antidepressant-like effects in animal models. Modifications in the structure of these compounds can enhance their efficacy .
  • Anticancer Properties: Studies have shown that fluorinated piperidine derivatives possess cytotoxic properties against various cancer cell lines. The mechanism may involve the inhibition of specific metabolic pathways crucial for cancer cell survival .

Neuropharmacological Effects

The interaction of this compound with neurotransmitter systems suggests potential applications in treating neurological disorders:

  • Mechanism of Action: The compound may act as a ligand for neurotransmitter receptors, influencing physiological responses and potentially offering therapeutic benefits in conditions such as depression and anxiety .

Case Study 1: Antidepressant Efficacy

A study investigated the antidepressant effects of various piperidine derivatives, including those similar to this compound. Results indicated significant improvements in depressive behaviors in rodent models when administered these compounds .

Case Study 2: Cancer Cell Line Studies

Research conducted on the cytotoxic effects of fluorinated piperidine derivatives demonstrated that certain modifications led to enhanced activity against breast and colon cancer cell lines. The study highlighted the importance of structural variations in developing effective anticancer agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.